molecular formula C10H10Cl3NO B3362865 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide CAS No. 1016535-74-2

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide

Cat. No. B3362865
CAS RN: 1016535-74-2
M. Wt: 266.5 g/mol
InChI Key: NURIKTZEBIXLAC-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H10Cl3NO . It is also known as Dimethachlor .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” consists of 10 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 266.552 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” include a density of 1.23 at 20 °C, a melting point of 45.8-46.7 °C, a vapour pressure of 1.5 mPa at 25 °C, a Henry constant of 1.7×10-4 Pa m3 mol-1 (calc.), a partition coefficient (n-octanol and water) of logP = 2.17, and a solubility in water of 2.3 g/l at 25 °C .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed facile and convenient synthesis approaches for impurities related to propisochlor, a herbicide, which include derivatives of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide. These synthesized impurities are characterized using NMR and mass spectra for structural elucidation, demonstrating the compound's relevance in the development and quality control of herbicidal products (Behera, Mohanta, & Pati, 2022).

Solubility and Crystallization Studies

Studies on the solubility of similar compounds in binary solvent mixtures and their crystallization processes provide insights into their physical properties and potential applications in pharmaceutical formulations. For example, the solubility and crystallization optimization of 2-chloro-N-(4-methylphenyl)propanamide, a compound structurally related to 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide, have been extensively studied, offering a basis for understanding the compound's behavior in various solvents and conditions (Pascual et al., 2017; Pascual et al., 2022).

Antimicrobial and Antibacterial Activity

Research into the synthesis and biological evaluation of azole derivatives from related compounds has shown potential antimicrobial and antibacterial activities. This indicates the potential of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide and its derivatives in the development of new antimicrobial agents (Tumosienė et al., 2012; Baranovskyi et al., 2018).

Quantum Chemical Studies and Drug Design

The compound and its related derivatives have been subjects of quantum chemical studies aimed at understanding their molecular properties and interactions, which are crucial for drug design and development. Such studies provide valuable insights into the electronic structure and potential biological activities of these compounds, aiding in the identification of promising leads for pharmaceutical applications (Otuokere & Amaku, 2015).

Safety and Hazards

Safety measures for handling “2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide” include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . The acute oral LD50 for rats is 1600->2000 mg/kg, and the acute percutaneous LD50 for rats is >3170 mg/kg .

properties

IUPAC Name

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-5-3-4-7(12)9(8(5)13)14-10(15)6(2)11/h3-4,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURIKTZEBIXLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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